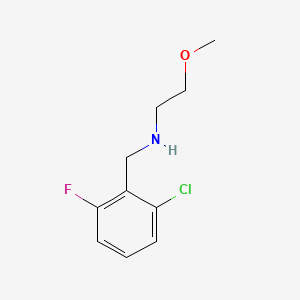

N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine

Description

N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine is a chemical compound that features a benzyl group substituted with chlorine and fluorine atoms, attached to a methoxyethanamine moiety

Properties

IUPAC Name |

N-[(2-chloro-6-fluorophenyl)methyl]-2-methoxyethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClFNO/c1-14-6-5-13-7-8-9(11)3-2-4-10(8)12/h2-4,13H,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQOLLPXNSMOHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=C(C=CC=C1Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-methoxyethanamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

Starting Materials: 2-chloro-6-fluorobenzyl chloride and 2-methoxyethanamine.

Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

Catalysts and Reagents: A base such as triethylamine or sodium hydroxide is often used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Biological Studies: The compound is studied for its potential effects on various biological pathways and its interactions with specific receptors.

Industrial Applications: It is utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents can enhance its binding affinity and selectivity towards these targets. The methoxyethanamine moiety may facilitate its transport across biological membranes, allowing it to exert its effects within cells.

Comparison with Similar Compounds

Similar Compounds

- 2-chloro-6-fluorobenzyl chloride

- 2-chloro-6-fluorobenzylamine

- 2-chloro-6-fluorobenzyl alcohol

Uniqueness

N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula: C₉H₁₂ClFN₁O

- Molecular Weight: 201.65 g/mol

The compound features a chloro-fluorophenyl group attached to a methoxyethanamine backbone, contributing to its distinctive properties and biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Binding: It can bind to neurotransmitter receptors, potentially influencing neurotransmission and cellular signaling pathways.

Neuropharmacological Effects

Research has indicated that this compound exhibits potential neuropharmacological effects. Preliminary studies suggest it may modulate neurotransmitter systems, particularly those related to serotonin and dopamine. This modulation could have implications for treating neurological disorders such as depression or anxiety disorders.

Antimicrobial Properties

In addition to its neuropharmacological potential, this compound has been explored for its antimicrobial activity. Studies indicate that it may possess inhibitory effects against certain bacterial strains, including those resistant to conventional antibiotics. This property is particularly relevant in the context of rising antibiotic resistance .

Case Studies

- Neuropharmacology Study : A study investigated the effects of this compound on serotonin receptors in vitro. The results demonstrated that the compound exhibited selective binding affinity, suggesting its potential as a therapeutic agent for mood disorders.

- Antimicrobial Efficacy : Another study focused on the compound's activity against Acinetobacter baumannii and Pseudomonas aeruginosa. The findings revealed that it significantly inhibited the growth of these pathogens at low concentrations, highlighting its potential as a novel antimicrobial agent .

Research Applications

This compound has diverse applications in scientific research:

- Medicinal Chemistry : As a lead compound in drug discovery efforts targeting neurological and infectious diseases.

- Biochemical Research : Utilized in studies exploring enzyme inhibition mechanisms and receptor interactions.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.